5-Hydroxydopamine

Description

This compound is a catecholamine.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(2-aminoethyl)benzene-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-2-1-5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,1-2,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCAINUZZHIZKKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5720-26-3 (hydrochloride) |

Source

|

| Record name | 5-Hydroxydopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50172862 |

Source

|

| Record name | 5-Hydroxydopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 5-Hydroxydopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1927-04-4 |

Source

|

| Record name | 5-Hydroxydopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxydopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxydopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxydopamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH3HUU3DNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxydopamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxydopamine: Chemical Properties, Structure, and Neurotoxic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydopamine (5-OHDA), also known as 3,4,5-trihydroxyphenethylamine, is a neurotoxic catecholamine analogue that serves as a critical tool in neuroscience research. Its ability to selectively damage and deplete catecholaminergic neurons has made it an invaluable compound for creating in vivo and in vitro models of neurodegenerative diseases, particularly Parkinson's disease. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanisms of action of this compound, with a focus on its application in experimental research.

Chemical Structure and Properties

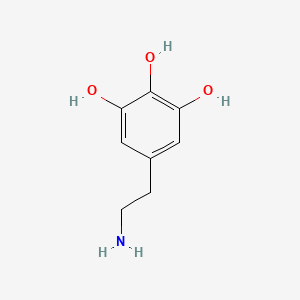

This compound is a derivative of dopamine with an additional hydroxyl group at the 5-position of the benzene ring. This structural modification significantly influences its chemical reactivity and biological activity. The presence of three hydroxyl groups on the aromatic ring makes the molecule highly susceptible to oxidation.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | 5-(2-aminoethyl)benzene-1,2,3-triol | [1] |

| Synonyms | 3,4,5-Trihydroxyphenethylamine | [2] |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Melting Point (HCl salt) | 218-220 °C | |

| pKa (Strongest Acidic, Predicted) | 9.9 | |

| pKa (Strongest Basic, Predicted) | 8.99 | |

| Solubility (HCl salt) in Water | >50 mg/mL | |

| Solubility (HCl salt) in Ethanol | 20 mg/mL | |

| Solubility (HCl salt) in DMSO | Soluble | [3] |

| Appearance (HCl salt) | Off-white to brown powder | |

| Storage (HCl salt) | -20°C | [3] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound involves the demethylation of a protected precursor. A detailed protocol for a related compound, 2,4,5-trihydroxymethamphetamine hydrobromide, provides a relevant example of the chemical transformations involved. The synthesis of 3,4,5-trihydroxyphenethylamine hydrochloride can be approached through similar multi-step organic synthesis procedures, often starting from commercially available precursors. These syntheses typically involve protection of the amine group, modification of the aromatic ring, and subsequent deprotection and salt formation.

Purification of this compound Hydrochloride

Due to its susceptibility to oxidation, purification of this compound requires careful handling. Recrystallization is a common method for purification.

Protocol for Recrystallization:

-

Dissolve the crude this compound hydrochloride in a minimal amount of hot ethanol.

-

Slowly add diethyl ether to the solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then place it at 4°C to facilitate crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-ether mixture.

-

Dry the purified crystals under vacuum.

This process should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with electrochemical detection is a sensitive method for the quantification of this compound and its metabolites in biological samples.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like octanesulfonic acid) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: Electrochemical detector with a glassy carbon working electrode. The potential should be optimized to maximize the signal-to-noise ratio for this compound.

-

Sample Preparation: Biological tissues are typically homogenized in an acidic solution to precipitate proteins and stabilize the catecholamines. The supernatant is then filtered and injected into the HPLC system.

Caption: General workflow for HPLC analysis of this compound.

Induction of Neurotoxicity in Animal Models

Stereotaxic injection of this compound into specific brain regions, such as the substantia nigra or medial forebrain bundle, is a widely used method to create animal models of Parkinson's disease. The following is a generalized protocol that can be adapted for specific research needs.

Protocol for Stereotaxic Injection in Rats:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma and lambda landmarks and level the skull.

-

Determine the coordinates for the target brain region (e.g., substantia nigra pars compacta) from a rat brain atlas.

-

Drill a small burr hole in the skull at the determined coordinates.

-

Slowly lower a microsyringe needle filled with a freshly prepared solution of this compound hydrochloride (dissolved in sterile saline with an antioxidant like ascorbic acid to prevent oxidation) to the target depth.

-

Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min).

-

After the infusion is complete, leave the needle in place for several minutes to allow for diffusion and to minimize backflow upon withdrawal.

-

Slowly retract the needle.

-

Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery.

Caption: Workflow for stereotaxic injection of this compound.

Signaling Pathways in this compound-Induced Neurotoxicity

The neurotoxic effects of this compound are primarily attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to mitochondrial dysfunction and apoptotic cell death. While much of the detailed mechanistic work has been conducted with the related compound 6-hydroxydopamine (6-OHDA), the pathways are expected to be highly similar for 5-OHDA due to their structural and chemical similarities.

Oxidative Stress and Mitochondrial Dysfunction

Upon entering the neuron, this compound can auto-oxidize or be enzymatically oxidized to form a quinone species and generate ROS, including superoxide radicals and hydrogen peroxide. This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. Mitochondria are a primary target of this oxidative stress. 5-OHDA can inhibit mitochondrial respiratory chain complexes, leading to impaired ATP production and further ROS generation, creating a vicious cycle of mitochondrial dysfunction.

MAPK/ERK and JNK Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of cellular responses to stress.

-

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is often associated with cell survival and proliferation. However, sustained activation of ERK in response to neurotoxins like 6-OHDA has been linked to neuronal death.[4][5][6] This suggests that the kinetics and duration of ERK activation are critical in determining cell fate.

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a major stress-activated protein kinase pathway that is strongly implicated in apoptosis.[7][8] Oxidative stress induced by 5-OHDA can lead to the activation of the JNK pathway, which in turn can phosphorylate and activate pro-apoptotic proteins, contributing to neuronal cell death.

Caption: Simplified overview of MAPK/ERK and JNK signaling in response to 5-OHDA.

Caspase Activation and Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases. This compound-induced neurotoxicity culminates in the activation of a cascade of proteases called caspases. Mitochondrial dysfunction leads to the release of cytochrome c into the cytoplasm, which triggers the activation of caspase-9, an initiator caspase. Caspase-9 then activates effector caspases, such as caspase-3.[9][10][11][12][13] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell shrinkage.

Caption: Caspase activation cascade in 5-OHDA-induced apoptosis.

Conclusion

This compound is a potent neurotoxin that serves as an essential tool for modeling catecholaminergic neurodegeneration. Its chemical properties, particularly its susceptibility to oxidation, are central to its mechanism of action, which involves the induction of oxidative stress, mitochondrial dysfunction, and the activation of pro-apoptotic signaling pathways, including the JNK and caspase cascades. A thorough understanding of its chemical and biological characteristics is crucial for its effective and reproducible use in neuroscience research and for the development of novel therapeutic strategies for neurodegenerative disorders.

References

- 1. This compound | C8H11NO3 | CID 114772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound HYDROCHLORIDE CAS#: 5720-26-3 [m.chemicalbook.com]

- 4. 6-HYDROXYDOPAMINE INDUCES MITOCHONDRIAL ERK ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Hydroxydopamine induces mitochondrial ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of Extracellular Signal-Regulated Protein Kinases Is Associated with a Sensitized Locomotor Response to D2Dopamine Receptor Stimulation in Unilateral 6-Hydroxydopamine-Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two distinct mechanisms are involved in 6-hydroxydopamine- and MPP+-induced dopaminergic neuronal cell death: role of caspases, ROS, and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of GSK-3β and Caspase-3 Occurs in Nigral Dopamine Neurons during the Development of Apoptosis Activated by a Striatal Injection of 6-Hydroxydopamine | PLOS One [journals.plos.org]

- 11. Caspase-3: A vulnerability factor and final effector in apoptotic death of dopaminergic neurons in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Hydroxydopamine induces dopaminergic cell degeneration via a caspase-9-mediated apoptotic pathway that is attenuated by caspase-9dn expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-hydroxydopamine-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,4,5-Trihydroxyphenethylamine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4,5-trihydroxyphenethylamine hydrochloride, a molecule of significant interest for research in neuropharmacology and related fields. This document details the synthetic pathway, experimental protocols, and potential biological significance of this compound, with a focus on its relationship to oxidative stress and neuroprotective signaling pathways.

Introduction

3,4,5-Trihydroxyphenethylamine, also known as the demethylated analogue of mescaline, is a phenolic compound with a structure that suggests potential for antioxidant and neuromodulatory activities. Its structural similarity to endogenous catecholamines and other psychoactive phenethylamines makes it a compelling target for research into neurodegenerative diseases and the modulation of neuronal signaling. This guide outlines a robust synthetic approach to obtain high-purity 3,4,5-trihydroxyphenethylamine hydrochloride for in-vitro and in-vivo studies.

Synthetic Pathway

The most viable synthetic route to 3,4,5-trihydroxyphenethylamine hydrochloride commences with the well-established synthesis of its trimethoxylated precursor, 3,4,5-trimethoxyphenethylamine (mescaline). This is followed by a demethylation step to yield the free phenolic form, which is then converted to the stable hydrochloride salt.

dot

Caption: Synthetic workflow for 3,4,5-Trihydroxyphenethylamine Hydrochloride.

Experimental Protocols

Synthesis of 3,4,5-Trimethoxyphenethylamine (Mescaline)

The synthesis of the precursor, 3,4,5-trimethoxyphenethylamine, can be achieved through various established methods. The following protocol is based on the reductive amination of 3,4,5-trimethoxybenzaldehyde.

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Condensation: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde and ammonium acetate in nitromethane. Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification of Intermediate: After cooling, the excess nitromethane is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent evaporated to yield ω-nitro-3,4,5-trimethoxystyrene. This intermediate may be purified by recrystallization.

-

Reduction: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ in anhydrous diethyl ether or THF is prepared. The purified ω-nitro-3,4,5-trimethoxystyrene, dissolved in the same anhydrous solvent, is added dropwise to the LiAlH₄ suspension at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Quenching and Isolation: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and the solvent is evaporated to yield 3,4,5-trimethoxyphenethylamine as a free base.

Demethylation to 3,4,5-Trihydroxyphenethylamine

The cleavage of the methyl ethers is a critical step and can be achieved using strong Lewis acids such as boron tribromide (BBr₃) or concentrated hydrobromic acid (HBr).

Materials:

-

3,4,5-Trimethoxyphenethylamine

-

Boron tribromide (BBr₃) or 48% Hydrobromic acid (HBr)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Methanol

-

Sodium bicarbonate (NaHCO₃)

Procedure using BBr₃:

-

Reaction Setup: Under an inert atmosphere, dissolve 3,4,5-trimethoxyphenethylamine in anhydrous DCM in a flask equipped with a dropping funnel. Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition of BBr₃: A solution of BBr₃ in anhydrous DCM is added dropwise to the cooled solution of the starting material. The molar ratio of BBr₃ to methoxy groups should be at least 1:1, with an excess of BBr₃ often being used to ensure complete reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC.

-

Quenching and Work-up: The reaction is quenched by the slow addition of methanol at 0°C. The solvent is then removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities. The aqueous layer containing the product is then used for the final salt formation step.

Formation of 3,4,5-Trihydroxyphenethylamine Hydrochloride

Materials:

-

Aqueous solution of 3,4,5-Trihydroxyphenethylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Isopropanol or ethanol

Procedure:

-

Acidification: To the aqueous solution of the free base, concentrated HCl is added dropwise until the pH is acidic (pH 2-3).

-

Crystallization: The solution is then concentrated under reduced pressure. The addition of a less polar solvent like isopropanol or ethanol can facilitate the precipitation of the hydrochloride salt.

-

Isolation and Drying: The resulting crystalline solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 3,4,5-trihydroxyphenethylamine hydrochloride.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| Synthesis of Mescaline | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxyphenethylamine | Nitromethane, NH₄OAc, LiAlH₄ | Diethyl Ether/THF | 60-80 | >98 |

| Demethylation | 3,4,5-Trimethoxyphenethylamine | 3,4,5-Trihydroxyphenethylamine | BBr₃ or HBr | DCM | 70-90 | >95 |

| Hydrochloride Salt Formation | 3,4,5-Trihydroxyphenethylamine | 3,4,5-Trihydroxyphenethylamine Hydrochloride | HCl | Water/Isopropanol | >95 | >99 |

Characterization Data (Predicted):

-

¹H NMR (D₂O): δ ~6.5 (s, 2H, Ar-H), ~3.0 (t, 2H, Ar-CH₂), ~2.8 (t, 2H, CH₂-N) ppm.

-

¹³C NMR (D₂O): Aromatic carbons in the range of δ 110-150 ppm, and aliphatic carbons around δ 40 and 30 ppm.

-

Mass Spectrometry (ESI+): m/z = 170.08 [M+H]⁺ for the free base.

Potential Signaling Pathways and Biological Activity

While direct studies on 3,4,5-trihydroxyphenethylamine are limited, its phenolic structure suggests a strong potential for antioxidant activity. Phenolic compounds are known to exert neuroprotective effects through various mechanisms, including the modulation of intracellular signaling pathways related to oxidative stress.[1]

A key pathway implicated in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .[2][3]

dot

Caption: Proposed Nrf2-ARE signaling pathway modulation.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] In the presence of oxidative stress or electrophilic compounds, such as potentially 3,4,5-trihydroxyphenethylamine, Keap1 is modified, leading to the release of Nrf2.[3] Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates the transcription of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4] This response enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

Experimental Workflow for Evaluating Neuroprotective Effects

To investigate the potential neuroprotective effects of synthesized 3,4,5-trihydroxyphenethylamine hydrochloride, a systematic experimental workflow is recommended.

References

- 1. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2-mediated protection against 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2 activators provide neuroprotection against 6-hydroxydopamine toxicity in rat organotypic nigrostriatal cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of 5-Hydroxydopamine Neurotoxicity: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxydopamine (5-OHDA) is a neurotoxic compound that selectively targets and damages catecholaminergic neurons, particularly dopaminergic neurons. Its structural similarity to the neurotransmitter dopamine allows for its active transport into these neurons via dopamine (DAT) and norepinephrine (NET) transporters. The neurotoxicity of 5-OHDA is not attributed to a single event but rather to a complex and interconnected cascade of pathological processes. The primary mechanisms involve the intracellular generation of highly reactive oxygen species (ROS) through both auto-oxidation and enzymatic pathways, leading to profound oxidative stress. Concurrently, 5-OHDA is oxidized to a highly reactive p-quinone species, which readily forms covalent adducts with cellular macromolecules, disrupting their function. A critical target of 5-OHDA-induced toxicity is the mitochondrion, where it impairs the electron transport chain, leading to energy failure and further ROS production. This trifecta of oxidative stress, quinone formation, and mitochondrial dysfunction converges to activate downstream cell death pathways, including apoptosis and autophagy, culminating in neuronal degeneration. Understanding these intricate mechanisms is crucial for developing therapeutic strategies for neurodegenerative disorders like Parkinson's disease, for which 5-OHDA and its more widely studied analog, 6-hydroxydopamine (6-OHDA), serve as key experimental modeling agents.[1][2][3][4]

Core Mechanisms of this compound Neurotoxicity

The neurotoxic effects of this compound are multifaceted, beginning with its selective accumulation in target neurons and culminating in their destruction through a cascade of oxidative and metabolic insults.

Selective Uptake into Catecholaminergic Neurons

The specificity of 5-OHDA towards dopaminergic and noradrenergic neurons is a direct consequence of its structural analogy to dopamine.[1] This similarity allows it to be recognized and actively transported from the extracellular space into the neuronal cytoplasm by high-affinity monoamine transporters, primarily the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][5] This selective uptake mechanism leads to the concentration of the toxin within the target neurons, initiating the toxic cascade while sparing other neuronal populations that do not express these transporters.[1][5] In experimental settings, the selectivity for dopaminergic neurons can be enhanced by co-administering a selective norepinephrine reuptake inhibitor, such as desipramine, which blocks the uptake of 5-OHDA into noradrenergic neurons.[5]

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Once inside the neuron, 5-OHDA is a potent generator of reactive oxygen species (ROS), leading to a state of severe oxidative stress.[1][6][7] This occurs through two primary pathways:

-

Auto-oxidation: 5-OHDA is an unstable molecule at physiological pH and readily undergoes auto-oxidation. This process involves the transfer of electrons to molecular oxygen (O₂), generating the superoxide radical (O₂•−). The subsequent dismutation of superoxide, either spontaneously or catalyzed by superoxide dismutase (SOD), produces hydrogen peroxide (H₂O₂).[1][8]

-

Enzymatic Oxidation: The enzyme monoamine oxidase (MAO), present in the cytoplasm and on the outer mitochondrial membrane, can also metabolize 5-OHDA, further contributing to the production of H₂O₂.[1]

The accumulation of ROS, particularly H₂O₂ and the highly reactive hydroxyl radical (•OH) formed via the Fenton reaction in the presence of ferrous iron, overwhelms the cell's endogenous antioxidant defenses.[9] This leads to widespread oxidative damage, including lipid peroxidation of cellular membranes, protein carbonylation, and DNA cleavage, ultimately compromising cellular integrity and function.[6][10]

Quinone Formation and Covalent Modification

The oxidation of 5-OHDA, both through auto-oxidation and enzymatic reactions, results in the formation of a highly electrophilic para-quinone (5-OHDA-p-quinone).[1][8][11] This reactive molecule is a key mediator of 5-OHDA's toxicity.[11]

5-OHDA quinones readily react with nucleophilic groups present in cellular macromolecules. A primary target is the thiol group (-SH) of cysteine residues within proteins.[5][11] This covalent modification, or "quinone-adduction," can irreversibly alter protein structure and function, leading to enzyme inactivation and disruption of critical cellular processes.[5][12] Studies have identified numerous protein targets, including protein disulfide isomerase (PDI), a crucial enzyme for protein folding and redox homeostasis, whose inactivation contributes significantly to cell death.[5] This widespread, irreversible modification of the proteome is a major factor in the neurodegenerative process initiated by 5-OHDA.[11]

Mitochondrial Dysfunction

Mitochondria are central to the neurotoxic mechanism of 5-OHDA.[7][8][13][14] The toxin induces mitochondrial dysfunction through at least two interconnected mechanisms:

-

Direct Inhibition of the Electron Transport Chain (ETC): 5-OHDA is a potent inhibitor of Complex I and Complex IV of the mitochondrial respiratory chain.[1][4][8] This inhibition disrupts the flow of electrons, severely impairing oxidative phosphorylation and leading to a significant depletion of cellular ATP.[7][15] The resulting energy crisis compromises numerous cellular functions essential for neuronal survival.

-

Mitochondrial ROS Production: The blockade of the ETC causes electrons to leak and prematurely reduce molecular oxygen, making the mitochondria a major secondary source of superoxide radicals.[8] This exacerbates the already high levels of cytoplasmic oxidative stress, creating a vicious cycle of mitochondrial damage and ROS production.[8]

The combination of ATP depletion, increased ROS production, and direct oxidative damage to mitochondrial components leads to the loss of mitochondrial membrane potential (ΔΨm) and can trigger the release of pro-apoptotic factors like cytochrome c, pushing the cell towards apoptosis.[6][15]

Diagram 1: Core Signaling Pathway of this compound Neurotoxicity

References

- 1. Oxidopamine - Wikipedia [en.wikipedia.org]

- 2. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 6-Hydroxydopamine model of parkinson’s disease | Semantic Scholar [semanticscholar.org]

- 4. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A functionalized hydroxydopamine quinone links thiol modification to neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of 6-Hydroxydopamine-Induced Oxidative Stress by Hyperoside Via Activation of Nrf2/HO-1 Signaling in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of Action of Toxin 6-Hydroxydopamine in SH-SY5Y Using NMR Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-HYDROXYDOPAMINE INDUCES MITOCHONDRIAL ERK ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron-mediated generation of the neurotoxin 6-hydroxydopamine quinone by reaction of fatty acid hydroperoxides with dopamine: a possible contributory mechanism for neuronal degeneration in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of 6-hydroxydopamine-induced oxidative damage by 4,5-dihydro-3H-2-benzazepine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scienceopen.com [scienceopen.com]

- 12. Dopamine- or L-DOPA-induced neurotoxicity: the role of dopamine quinone formation and tyrosinase in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-Hydroxydopamine induces different mitochondrial bioenergetics response in brain regions of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Effects of 6-hydroxydopamine on mitochondrial function and glutathione status in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Reactive Oxygen Species in 5-Hydroxydopamine-Induced Neurotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neurotoxin 5-hydroxydopamine (5-OHDA), a hydroxylated analog of the neurotransmitter dopamine, is a potent tool in neuroscience research for selectively ablating catecholaminergic neurons. Its toxicity is fundamentally linked to the generation of reactive oxygen species (ROS), which initiate a cascade of deleterious cellular events culminating in apoptotic cell death. This technical guide provides an in-depth examination of the mechanisms by which 5-OHDA induces oxidative stress, the resultant cellular damage, and the key signaling pathways involved. Furthermore, it offers detailed experimental protocols and representative data to aid researchers in studying these phenomena in vitro.

Introduction: The Double-Edged Sword of Dopamine Analogs

This compound (5-OHDA) and its close analog 6-hydroxydopamine (6-OHDA) are instrumental in creating experimental models of neurodegenerative disorders, particularly Parkinson's disease, which is characterized by the loss of dopaminergic neurons. These neurotoxins are selectively taken up by dopaminergic and noradrenergic neurons through their plasma membrane transporters. Once inside, 5-OHDA becomes a Trojan horse, unleashing a torrent of reactive oxygen species (ROS) that overwhelm the cell's antioxidant defenses. Understanding the precise role of ROS in 5-OHDA toxicity is crucial for elucidating the mechanisms of neurodegeneration and for developing targeted neuroprotective therapies.

Mechanism of ROS Generation by 5-OHDA

The neurotoxicity of 5-OHDA is initiated by its rapid intracellular oxidation, which occurs through two primary mechanisms:

-

Auto-oxidation: In the presence of molecular oxygen, 5-OHDA readily auto-oxidizes to form a p-quinone species. This redox cycling reaction generates a significant amount of superoxide radicals (O₂•⁻) and hydrogen peroxide (H₂O₂).

-

Enzymatic Oxidation: Monoamine oxidase (MAO), an enzyme present in the outer mitochondrial membrane, can also metabolize 5-OHDA, producing H₂O₂ as a byproduct.

The initial ROS products, superoxide and H₂O₂, can then participate in the iron-catalyzed Fenton reaction , generating the highly reactive and damaging hydroxyl radical (•OH). This cascade of ROS production leads to a state of severe oxidative stress within the neuron.

Cellular Consequences of 5-OHDA-Induced Oxidative Stress

The overproduction of ROS inflicts widespread damage on critical cellular components, leading to a catastrophic failure of cellular homeostasis.

Mitochondrial Dysfunction

Mitochondria are both a primary source and a primary target of ROS. 5-OHDA-induced oxidative stress leads to:

-

Inhibition of the Electron Transport Chain (ETC): ROS, along with 5-OHDA itself, can inhibit key ETC complexes, particularly Complex I and IV, disrupting cellular respiration.

-

Decreased ATP Synthesis: The impairment of the ETC leads to a severe depletion of ATP, causing an energy crisis within the cell.

-

Mitochondrial Membrane Potential (ΔΨm) Collapse: Oxidative damage to the inner mitochondrial membrane causes a loss of the electrochemical gradient, a critical early event in the apoptotic cascade.

-

Increased Mitochondrial ROS Production: Damaged mitochondria become less efficient and leak more electrons, creating a vicious cycle of further ROS generation.

Oxidative Damage to Macromolecules

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular and organellar membranes, compromising their integrity and function.

-

Protein Oxidation: ROS can lead to the carbonylation and nitration of proteins, causing them to misfold, aggregate, and lose their enzymatic function.

-

DNA Damage: Hydroxyl radicals can cause single- and double-strand breaks in nuclear and mitochondrial DNA, triggering DNA repair mechanisms or, if the damage is too extensive, apoptosis.

Signaling Pathways in 5-OHDA-Induced Apoptosis

The cellular damage orchestrated by ROS activates specific signaling pathways that commit the neuron to a programmed cell death, or apoptosis.

-

Mitochondrial (Intrinsic) Pathway of Apoptosis: This is the central pathway activated by 5-OHDA. The collapse of the mitochondrial membrane potential leads to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, most notably cytochrome c , into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex recruits and activates caspase-9 , the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates the primary executioner caspase, caspase-3 .[1][2][3]

-

PKCδ Cleavage: A key downstream event is the caspase-3-dependent proteolytic cleavage of Protein Kinase C delta (PKCδ).[4][5] This cleavage generates a constitutively active catalytic fragment that promotes further apoptotic events, creating a feed-forward loop that amplifies the death signal.[5][6][7]

-

Nrf2/ARE Antioxidant Response: As a defense mechanism, cells activate the Nrf2/ARE pathway in response to oxidative stress.[8][9][10][11] Nrf2 is a transcription factor that upregulates a battery of antioxidant and cytoprotective genes.[8][11] However, under the severe oxidative insult from 5-OHDA, this protective response is often insufficient.[8]

Data Presentation

The following tables summarize representative quantitative data obtained from in vitro experiments studying 5-OHDA toxicity in neuronal cell lines like SH-SY5Y.

Table 1: Effect of 5-OHDA on Cell Viability and ROS Production

| 5-OHDA Concentration (µM) | Cell Viability (% of Control) | Intracellular ROS (Fold Increase) | Mitochondrial Superoxide (Fold Increase) |

| 0 (Control) | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| 25 | 81 ± 4.5 | 2.3 ± 0.3 | 2.8 ± 0.4 |

| 50 | 54 ± 6.1 | 4.1 ± 0.5 | 5.2 ± 0.6 |

| 100 | 28 ± 3.9 | 6.8 ± 0.7 | 8.5 ± 0.9 |

Data are presented as mean ± SEM from triplicate experiments.

Table 2: Impact of 5-OHDA on Mitochondrial Function and Apoptotic Markers

| 5-OHDA Concentration (µM) | Mitochondrial Membrane Potential (% of Control) | Caspase-3 Activity (Fold Increase) | DNA Fragmentation (TUNEL+ Cells, %) |

| 0 (Control) | 100 ± 4.8 | 1.0 ± 0.1 | 3 ± 1.1 |

| 25 | 72 ± 5.5 | 2.1 ± 0.2 | 18 ± 2.4 |

| 50 | 41 ± 6.3 | 4.5 ± 0.4 | 46 ± 4.8 |

| 100 | 19 ± 3.7 | 7.2 ± 0.6 | 78 ± 5.9 |

Data are presented as mean ± SEM from triplicate experiments.

Mandatory Visualizations

Caption: Mechanism of 5-OHDA-induced ROS generation.

Caption: Key signaling pathways in ROS-mediated apoptosis.

Caption: Experimental workflow for studying 5-OHDA toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 5-OHDA-induced neurotoxicity.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.[12][13][14][15]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[16]

-

Plating: Seed cells in appropriate plates (e.g., 96-well plates for viability/ROS assays, 6-well plates with coverslips for microscopy) at a density that allows them to reach 70-80% confluency at the time of treatment.

-

5-OHDA Treatment: Prepare a fresh stock solution of 5-OHDA hydrochloride in sterile, deoxygenated water or PBS containing 0.1% ascorbic acid to prevent premature oxidation. Dilute the stock solution to the final desired concentrations in serum-free medium immediately before adding to the cells.

Measurement of Intracellular ROS (H₂DCFDA Assay)

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is deacetylated by intracellular esterases to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18]

-

Procedure:

-

After 5-OHDA treatment, remove the medium and wash the cells twice with warm Hank's Balanced Salt Solution (HBSS).[17]

-

Load the cells with 5-10 µM H₂DCFDA in HBSS.

-

Remove the H₂DCFDA solution and wash the cells twice with HBSS.

-

Add HBSS to each well and immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~525 nm.[17]

-

Measurement of Mitochondrial Superoxide (MitoSOX™ Red Assay)

-

Principle: MitoSOX™ Red is a cell-permeable fluorogenic dye that selectively targets mitochondria. It is oxidized by superoxide, but not other ROS, to a red fluorescent product that binds to mitochondrial nucleic acids.[20][21][22][23][24][25]

-

Procedure:

-

Following 5-OHDA treatment, wash cells with warm HBSS.

-

Load cells with 2.5-5 µM MitoSOX™ Red working solution prepared in HBSS.[24]

-

Incubate for 20-30 minutes at 37°C, protected from light.[23][25]

-

Wash the cells gently three times with warm HBSS.[20]

-

Analyze immediately by fluorescence microscopy or a plate reader (Excitation: ~510 nm, Emission: ~580 nm).[20][24]

-

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

-

Principle: JC-1 is a ratiometric, lipophilic cationic dye. In healthy, high-potential mitochondria, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low mitochondrial potential, JC-1 remains in its monomeric form, emitting green fluorescence (~529 nm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[26][27][28][29][30]

-

Procedure:

-

After 5-OHDA treatment, remove the medium.

-

Load cells with 2-5 µM JC-1 dye in pre-warmed culture medium.

-

Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[27][28]

-

Aspirate the loading solution and wash cells twice with warm assay buffer (e.g., PBS).

-

Measure the fluorescence intensity for both J-aggregates (Ex: 560 nm, Em: 595 nm) and monomers (Ex: 485 nm, Em: 535 nm).

-

Calculate the ratio of red to green fluorescence for each sample.

-

Detection of DNA Fragmentation (TUNEL Assay)

-

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl Transferase (TdT) is used to label the 3'-hydroxyl ends of cleaved DNA with a fluorescently labeled dUTP.[31][32][33][34][35]

-

Procedure (for cells on coverslips):

-

Wash cells in PBS after treatment.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[31][33]

-

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[33]

-

Incubate the cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.[33]

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain nuclei with a DNA stain like DAPI or Hoechst 33342.

-

Mount coverslips and visualize using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.

-

Caspase-3 Activity Assay (Fluorometric)

-

Principle: This assay uses a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., AMC). When cleaved by active caspase-3 in cell lysates, the free fluorophore is released, and its fluorescence can be measured.[36][37][38][39][40]

-

Procedure:

-

Induce apoptosis with 5-OHDA.

-

Harvest and count cells. Lyse the cells in a chilled lysis buffer on ice for 10-15 minutes.[36][38]

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cellular debris.[38]

-

Transfer the supernatant (cytosolic extract) to a new tube. Determine protein concentration.

-

In a 96-well plate, add 50-100 µg of protein lysate per well.

-

Add reaction buffer containing the DEVD-AMC substrate.[36]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[39][40]

-

Measure fluorescence with an excitation of ~380 nm and emission between 420-460 nm.[36][40]

-

Western Blot for Cleaved Caspase-3

-

Principle: Western blotting can detect the specific protein fragments generated when procaspase-3 (p35) is cleaved into its active subunits (p17 and p12).

-

Procedure:

-

Prepare cell lysates as described for the caspase activity assay.

-

Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3 (p17/p19 fragment) overnight at 4°C.[41][42][43][44]

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[41]

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[41]

-

Conclusion and Future Directions

The evidence is unequivocal: reactive oxygen species are the primary executioners in the neurotoxic mechanism of this compound. By initiating a cascade of events—from direct oxidative damage to macromolecules to the profound disruption of mitochondrial function—ROS drive dopaminergic neurons toward an apoptotic demise. The signaling pathways involving mitochondrial cytochrome c release, caspase-9 and -3 activation, and subsequent PKCδ cleavage are central to this process.

The experimental models and protocols detailed herein provide a robust framework for investigating these mechanisms. Future research should focus on leveraging this understanding to screen for and validate novel neuroprotective compounds. Targeting key nodes in these ROS-mediated pathways, such as enhancing the Nrf2 antioxidant response or inhibiting specific pro-apoptotic signaling molecules, holds significant promise for the development of therapeutic strategies aimed at mitigating the neuronal loss seen in diseases like Parkinson's.

References

- 1. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis and its Role in Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 6-Hydroxydopamine induces dopaminergic cell degeneration via a caspase-9-mediated apoptotic pathway that is attenuated by caspase-9dn expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-hydroxydopamine-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopaminergic neurotoxicant 6-OHDA induces oxidative damage through proteolytic activation of PKCδ in cell culture and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase C delta mediated cytotoxicity of 6-Hydroxydopamine via sustained extracellular signal-regulated kinase 1/2 activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential activation of PKC delta in the substantia nigra of rats following striatal or nigral 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Nrf2/ARE Pathway: A Promising Target to Counteract Mitochondrial Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contribution of the Nrf2 Pathway on Oxidative Damage and Mitochondrial Failure in Parkinson and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. accegen.com [accegen.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cyagen.com [cyagen.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 2.5. MitoSOX Assay [bio-protocol.org]

- 21. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. apexbt.com [apexbt.com]

- 23. researchgate.net [researchgate.net]

- 24. file.medchemexpress.com [file.medchemexpress.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 27. researchgate.net [researchgate.net]

- 28. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 29. raybiotech.com [raybiotech.com]

- 30. resources.revvity.com [resources.revvity.com]

- 31. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 32. info.gbiosciences.com [info.gbiosciences.com]

- 33. creative-bioarray.com [creative-bioarray.com]

- 34. assaygenie.com [assaygenie.com]

- 35. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 36. creative-bioarray.com [creative-bioarray.com]

- 37. caspase3 assay [assay-protocol.com]

- 38. mpbio.com [mpbio.com]

- 39. sigmaaldrich.com [sigmaaldrich.com]

- 40. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 41. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]

- 42. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 44. researchgate.net [researchgate.net]

The Enigmatic Neuroagent: A Technical Guide to 5-Hydroxydopamine in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Hydroxydopamine (5-OHDA), also known as 3,4,5-trihydroxyphenethylamine, is a hydroxylated analog of the neurotransmitter dopamine. Historically, its primary role in neuroscience has been as a tool compound, particularly for the ultrastructural localization of amine storage vesicles in the central and peripheral nervous systems. Classified as a "false neurotransmitter," 5-OHDA is taken up by catecholaminergic neurons and displaces endogenous neurotransmitters like norepinephrine. While it has demonstrated effects on neurotransmitter levels and animal behavior, research specifically detailing its neurotoxic mechanisms is sparse, especially when compared to its extensively studied counterpart, 6-hydroxydopamine (6-OHDA). This guide provides a comprehensive overview of the discovery and history of 5-OHDA, its known experimental effects, and relevant protocols. Due to the limited availability of in-depth mechanistic studies on 5-OHDA, this document also presents a detailed analysis of the well-understood neurotoxic pathways of 6-OHDA to serve as a comparative framework for future research into 5-OHDA.

Discovery and History of this compound

The scientific journey of this compound is rooted in the broader exploration of catecholamine biochemistry and pharmacology. While a precise "discovery" paper is not readily identifiable in modern literature searches, its use in research emerged in the late 1960s. A pivotal early study by Tranzer and Thoenen in 1967 introduced 5-OHDA as a novel "false" sympathetic transmitter, demonstrating its utility in the electron microscopic localization of amine storage vesicles. This was further elaborated in a 1970 paper by Richards and Tranzer, which solidified its role as a specific marker for identifying amine storage sites within the central nervous system.

A 1977 study characterized 5-OHDA as an "unspecific centrally acting false neurotransmitter." This research demonstrated that intracerebroventricular administration in rats led to a decrease in brain levels of noradrenaline and serotonin, along with observable behavioral changes. The concept of a false neurotransmitter describes a compound that mimics an endogenous neurotransmitter, is taken up into presynaptic terminals, stored in vesicles, and released upon neuronal firing, but does not produce the same postsynaptic effect as the true neurotransmitter.

Despite this foundational work, dedicated research into the specific neurotoxic mechanisms of 5-OHDA has been limited. The focus of the neuroscience community largely shifted to the more potent and specific neurotoxin, 6-hydroxydopamine (6-OHDA), which became the standard for creating animal models of Parkinson's disease.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 5-(2-aminoethyl)benzene-1,2,3-triol |

| Synonyms | 3,4,5-Trihydroxyphenethylamine, 5-OHDA |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| CAS Number | 1927-04-4 |

Experimental Protocols

Detailed, modern experimental protocols for 5-OHDA are scarce. The following are summaries of methodologies from historical literature. Researchers should adapt these with modern stereotaxic and analytical techniques.

In Vivo Administration: Intracerebroventricular Injection (Rat)

This protocol is based on the methodology described in the 1977 study by Kmieciak-Kolada et al.

-

Objective: To assess the central effects of 5-OHDA on neurotransmitter levels and behavior.

-

Animal Model: Adult male Wistar rats.

-

Reagent Preparation: this compound is dissolved in a vehicle solution (e.g., sterile saline with an antioxidant such as 0.1% ascorbic acid to prevent auto-oxidation).

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a burr hole over the target lateral ventricle. Standard coordinates relative to bregma for the rat lateral ventricle are approximately AP: -0.8 mm, ML: ±1.5 mm.

-

Slowly lower a Hamilton syringe to the desired depth (approximately DV: -3.5 to -4.0 mm from the skull surface).

-

Infuse the 5-OHDA solution at a slow rate (e.g., 1 µL/minute).

-

Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

-

Suture the incision and provide post-operative care.

-

-

Dosage: The 1977 study does not specify the exact dose but notes dose-dependent effects. A pilot study to determine the optimal dose for the desired effect is recommended.

Caption: Workflow for in vivo intracerebroventricular administration of 5-OHDA.

In Vitro Application: Preparation of Reactive Oxygen Species

This compound hydrochloride can be used in cell-free systems to generate reactive oxygen species (ROS).

-

Objective: To generate hydrogen peroxide, superoxide radicals, and hydroxyl radicals for experimental purposes.

-

Methodology:

-

Prepare a stock solution of this compound hydrochloride in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

The auto-oxidation of 5-OHDA in an aqueous, oxygenated solution will lead to the formation of ROS. The rate of auto-oxidation is pH-dependent.

-

The generation of specific ROS can be confirmed using various assays (e.g., electron spin resonance spectroscopy for radical detection, or fluorescent probes for hydrogen peroxide).

-

Quantitative Data on the Effects of this compound

The following table summarizes the quantitative findings from the 1977 study by Kmieciak-Kolada et al., which investigated the effects of intracerebroventricularly administered 5-OHDA in rats.

| Brain Region | Neurotransmitter/Metabolite | % Change from Control | Time Post-Injection |

| Brainstem | Noradrenaline | ↓ 40% | 2 hours |

| Brainstem | Noradrenaline | ↓ 25% | 24 hours |

| Cortex | Noradrenaline | ↓ 20% | 2 hours |

| Cortex | Noradrenaline | ↓ 15% | 24 hours |

| Hypothalamus | Noradrenaline | ↓ 35% | 2 hours |

| Hypothalamus | Noradrenaline | ↓ 30% | 24 hours |

| Brainstem | 5-Hydroxytryptamine (Serotonin) | ↓ 30% | 2 hours |

| Brainstem | 5-Hydroxytryptamine (Serotonin) | ↓ 20% | 24 hours |

| Cortex | 5-Hydroxytryptamine (Serotonin) | ↓ 25% | 2 hours |

| Cortex | 5-Hydroxytryptamine (Serotonin) | ↓ 18% | 24 hours |

| Brainstem | 5-Hydroxyindoleacetic acid (5-HIAA) | ↓ 28% | 2 hours |

| Brainstem | 5-Hydroxyindoleacetic acid (5-HIAA) | ↓ 22% | 24 hours |

Note: The original paper should be consulted for the absolute values and statistical significance.

Behavioral Effects

The same 1977 study reported the following dose-dependent behavioral effects in rats after intracerebroventricular injection of 5-OHDA:

-

Hypothermia: A significant decrease in body temperature.

-

Transient Hypertension: A temporary increase in blood pressure.

-

Depression of Locomotor and Exploratory Activity: Reduced movement and exploration in an open field test.

These behavioral effects were reversed by chemical sympathectomy with 6-hydroxydopamine, suggesting an interaction with catecholaminergic systems.

Mechanism of Action: A Comparative Analysis with 6-Hydroxydopamine

Disclaimer: The following sections describe the well-established mechanisms of 6-hydroxydopamine (6-OHDA). Due to the limited specific research on 5-OHDA, these pathways are presented as a probable framework for understanding the potential neurotoxic effects of hydroxylated dopamine analogs. Direct experimental verification is required to confirm that 5-OHDA acts via these same mechanisms.

6-OHDA is a potent neurotoxin that selectively targets and destroys dopaminergic and noradrenergic neurons. Its neurotoxicity is primarily attributed to two interconnected mechanisms: the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.

Cellular Uptake and ROS Generation

6-OHDA's structural similarity to dopamine allows it to be actively transported into catecholaminergic neurons via the dopamine transporter (DAT) and norepinephrine transporter (NET). Once inside the neuron, 6-OHDA accumulates and undergoes auto-oxidation, a process that generates several cytotoxic molecules, including hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and quinones. This rapid production of ROS overwhelms the cell's antioxidant defenses, leading to widespread oxidative stress.

Caption: Uptake and ROS generation by 6-OHDA.

Mitochondrial Dysfunction and Apoptotic Pathways

The generated ROS and quinones directly damage cellular components, with mitochondria being a primary target. 6-OHDA has been shown to inhibit Complexes I and IV of the mitochondrial electron transport chain. This inhibition disrupts ATP production and leads to a further increase in mitochondrial ROS generation, creating a vicious cycle of oxidative stress and energy failure.

Mitochondrial damage is a key initiator of the intrinsic apoptotic pathway. The damaged mitochondria release pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3. Activated caspase-3 orchestrates the dismantling of the cell through the cleavage of critical cellular proteins, ultimately leading to apoptotic cell death.

Furthermore, oxidative stress can activate other pro-apoptotic signaling cascades, such as the p38 MAPK pathway, which can lead to the activation of pro-apoptotic proteins like Bax and PUMA, further promoting mitochondrial outer membrane permeabilization and the release of cytochrome c.

Caption: Signaling pathways of 6-OHDA-induced neurotoxicity.

Conclusion and Future Directions

This compound is a historically significant tool in neuroscience for the anatomical localization of catecholamine storage. However, its characterization as a neurotoxin and the elucidation of its molecular mechanisms of action are significantly underdeveloped compared to 6-hydroxydopamine. The existing data suggests that 5-OHDA acts as a non-specific false neurotransmitter, affecting both noradrenergic and serotonergic systems.

For researchers, scientists, and drug development professionals, 5-OHDA presents an opportunity for further investigation. Key areas for future research include:

-

Comparative Neurotoxicity: Directly comparing the neurotoxic potency and specificity of 5-OHDA and 6-OHDA on dopaminergic and noradrenergic neurons in vitro and in vivo.

-

Mechanism of Action: Investigating whether 5-OHDA induces neuronal cell death via the same oxidative stress, mitochondrial dysfunction, and apoptotic pathways as 6-OHDA.

-

Dose-Response Studies: Establishing detailed dose-response curves for 5-OHDA-induced neurotransmitter depletion and behavioral changes.

-

Therapeutic Screening: Utilizing 5-OHDA in primary neuronal cultures as a potential screening tool for neuroprotective compounds, which may offer a different toxicological profile compared to 6-OHDA.

By building upon the foundational knowledge of 6-OHDA, the neuroscience community can more effectively explore the unique properties of 5-OHDA and potentially uncover new insights into catecholaminergic neuron function and degeneration.

In Vitro Effects of Hydroxydopamine on Dopaminergic Cells: A Technical Guide

Disclaimer: This technical guide details the in vitro effects of 6-hydroxydopamine (6-OHDA) on dopaminergic cells. Due to a significant scarcity of available scientific literature specifically on 5-hydroxydopamine (5-OHDA) , this document utilizes the extensive research on its close structural analog, 6-OHDA, as a proxy. While both are neurotoxins used to model Parkinson's disease, their effects may not be identical. The information presented herein should be interpreted with this consideration.

Introduction

6-Hydroxydopamine (6-OHDA) is a neurotoxic synthetic organic compound used by researchers to selectively destroy dopaminergic and noradrenergic neurons in the brain. It is a hydroxylated analog of dopamine.[1] 6-OHDA is widely used to induce experimental models of Parkinson's disease in vitro and in vivo.[2][3] Its toxicity is primarily attributed to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to mitochondrial dysfunction and apoptotic cell death.[4][5] This guide provides an in-depth overview of the in vitro effects of 6-OHDA on dopaminergic cells, focusing on quantitative data, experimental protocols, and associated signaling pathways.

Quantitative Effects of 6-OHDA on Dopaminergic Cell Viability

The cytotoxic effects of 6-OHDA are dose- and time-dependent. The following tables summarize quantitative data from various studies on commonly used dopaminergic cell lines, PC12 and SH-SY5Y.

Table 1: Effect of 6-OHDA on PC12 Cell Viability

| Cell Line | 6-OHDA Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Assay |

| PC12 | 25 | Not Specified | Apoptosis Induced | Morphological Assessment |

| PC12 | 50 | Not Specified | Mixture of Apoptosis and Necrosis | Morphological Assessment |

| PC12 | 50 | 24 | Not Specified (Protection by OMG evaluated) | MTT |

| PC12 | 75 | 8 | Reduced (Protection by DA-9805 evaluated) | MTT |

| PC12 | 100 | Not Specified | Lethal Concentration | Not Specified |

| PC12 | 250 | 24 | ~50% | MTT |

Table 2: Effect of 6-OHDA on SH-SY5Y Cell Viability

| Cell Line | 6-OHDA Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) | Assay |

| SH-SY5Y | 50 | 12 | Reduced (Protection by SA evaluated) | MTT |

| SH-SY5Y | 75 | Not Specified | Increased cell death | Apoptosis Assay |

| SH-SY5Y | 100 | 24 | ~50% | Trypan Blue Exclusion |

| SH-SY5Y | 300 | 24 | Reduced (Protection by AKBA evaluated) | Not Specified |

Key Mechanisms of 6-OHDA-Induced Neurotoxicity

The neurotoxicity of 6-OHDA is a multifactorial process involving several interconnected cellular events.

Oxidative Stress

6-OHDA readily auto-oxidizes to produce ROS, including superoxide radicals and hydrogen peroxide (H₂O₂), and p-quinone.[5][6] This leads to a state of severe oxidative stress within the cell, causing damage to lipids, proteins, and DNA.

Mitochondrial Dysfunction

Mitochondria are primary targets of 6-OHDA-induced toxicity. The toxin can inhibit mitochondrial complex I and IV of the electron transport chain.[1] This inhibition leads to a collapse of the mitochondrial membrane potential, impaired ATP synthesis, and a further increase in ROS production.[4]

Apoptosis

6-OHDA is a potent inducer of apoptosis, or programmed cell death, in dopaminergic neurons.[4][7] Key features of 6-OHDA-induced apoptosis include chromatin condensation, DNA fragmentation, and the activation of caspases.[8]

Signaling Pathways in 6-OHDA-Induced Cell Death

The following diagrams illustrate the key signaling pathways implicated in 6-OHDA-induced neurotoxicity.

Intrinsic Apoptosis Pathway

Caption: 6-OHDA-induced intrinsic apoptosis pathway.

MAP Kinase Signaling Pathways

Caption: Involvement of JNK and p38 MAPK pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to study the in vitro effects of 6-OHDA. Specific details may vary between laboratories and cell lines.

Cell Culture and 6-OHDA Treatment

-

Cell Seeding: Plate dopaminergic cells (e.g., SH-SY5Y or PC12) in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a suitable density. Allow cells to adhere and grow for 24 hours.

-

6-OHDA Preparation: Prepare a stock solution of 6-OHDA in a suitable solvent (e.g., saline with 0.02% ascorbic acid to prevent oxidation). Dilute the stock solution to the desired final concentrations in cell culture medium immediately before use.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 6-OHDA. An untreated control group (medium with vehicle) should be included.

-

Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

Cell Viability Assessment (MTT Assay)

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

MTT Addition: After the 6-OHDA treatment period, add 10 µL of the MTT solution to each well of the 96-well plate.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Apoptosis Detection (TUNEL Assay)

-

Cell Preparation: Grow and treat cells on glass coverslips. After treatment, fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, according to the manufacturer's instructions. This will label the fragmented DNA in apoptotic cells.

-

Visualization: Mount the coverslips on microscope slides and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (stained with a counterstain like DAPI).

Western Blot Analysis for Protein Expression

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-JNK). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the in vitro effects of 6-OHDA.

Caption: General experimental workflow.

Conclusion

6-Hydroxydopamine is a widely used and effective tool for modeling the degeneration of dopaminergic neurons in vitro. Its cytotoxic effects are primarily mediated through the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling pathways. A thorough understanding of these mechanisms and the application of standardized experimental protocols are crucial for advancing research into neurodegenerative diseases like Parkinson's disease and for the development of novel neuroprotective therapies. Further research is warranted to specifically elucidate the in vitro effects of this compound and to understand any potential differences in its mechanism of action compared to 6-OHDA.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Dopamine transporter-mediated cytotoxicity of 6-hydroxydopamine in vitro depends on expression of mutant alpha-synucleins related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Omarigliptin Mitigates 6-Hydroxydopamine- or Rotenone-Induced Oxidative Toxicity in PC12 Cells by Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct mechanisms underlie neurotoxin-mediated cell death in cultured dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of 6-hydroxydopamine-induced cytotoxicity in PC12 cells: involvement of hydrogen peroxide-dependent and -independent action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The toxicity of 6-hydroxydopamine on PC12 and P19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake Mechanisms of 5-Hydroxydopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxydopamine (5-OHDA), a neurotoxic catecholamine analog, serves as a critical tool in neuroscience research to model dopaminergic and noradrenergic neurodegeneration. Its selective entry into and subsequent accumulation within catecholaminergic neurons are prerequisites for its neurotoxic effects. This guide provides an in-depth examination of the cellular uptake mechanisms governing 5-OHDA's entry into neurons, focusing on the roles of the plasma membrane dopamine and norepinephrine transporters (DAT and NET) and the vesicular monoamine transporter 2 (VMAT2). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to facilitate a comprehensive understanding of 5-OHDA's cellular transport.

Introduction

This compound (3,4,5-trihydroxyphenethylamine) is a synthetic compound structurally similar to the endogenous neurotransmitter dopamine. This structural analogy allows it to be recognized and transported by the machinery responsible for catecholamine homeostasis. Once inside the neuron, 5-OHDA undergoes auto-oxidation, generating reactive oxygen species (ROS) and quinones, which leads to oxidative stress, mitochondrial dysfunction, and ultimately, selective neurodegeneration of catecholaminergic neurons. Understanding the precise mechanisms of its cellular uptake is therefore fundamental to its application as a research tool and for elucidating the vulnerabilities of dopaminergic and noradrenergic systems.

Plasma Membrane Transport of this compound

The initial and rate-limiting step for 5-OHDA's neurotoxic action is its transport across the neuronal plasma membrane. This process is primarily mediated by the high-affinity monoamine transporters, DAT and NET, which are members of the solute carrier 6 (SLC6) family.[1] These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling.

Dopamine Transporter (DAT)

The dopamine transporter, encoded by the SLC6A3 gene, is predominantly expressed on the presynaptic terminals of dopaminergic neurons.[2] It functions as a symporter, coupling the inward transport of dopamine to the electrochemical gradient of Na⁺ and Cl⁻ ions.[2] Due to its structural similarity to dopamine, 5-OHDA is a substrate for DAT, allowing for its selective accumulation in dopaminergic neurons.[1] This transporter-mediated uptake is a key factor in the selective toxicity of 5-OHDA towards these neuronal populations.

Norepinephrine Transporter (NET)